molecular formula C18H17BrN2O3 B2552499 3-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941993-10-8

3-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2552499
CAS RN: 941993-10-8
M. Wt: 389.249
InChI Key: SSPJICILXUJMSB-UHFFFAOYSA-N
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Description

The compound "3-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential therapeutic applications, including their role as inhibitors of various enzymes and receptors .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. In the case of the compound , the synthesis would likely involve the reaction of a 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 3-bromobenzoyl chloride. While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as NMR, IR, and LC-MS analysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray crystallography, as seen in related compounds . These structures often reveal the presence of intermolecular interactions such as hydrogen bonds, which can influence the compound's properties and reactivity. Theoretical methods like DFT calculations can complement experimental findings by predicting the electronic structure and providing insights into the molecular orbitals involved in reactivity .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of a bromine atom in the compound suggests potential for further functionalization through nucleophilic aromatic substitution reactions. Additionally, the methoxy and oxopyrrolidinyl groups could influence the compound's reactivity, potentially leading to interactions with biological targets or participation in redox reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and other substituents can affect these properties. For instance, halogenated benzamides have been shown to have significant antibacterial activity, which could be attributed to their ability to interact with bacterial enzymes or cell membranes . Theoretical calculations, including those of HOMO and LUMO energies, can provide additional information on the chemical reactivity and stability of the compound .

Scientific Research Applications

In Silico and Experimental Studies for Pharmacological Potential

Researchers have synthesized new heterocycles, including derivatives related to the benzamide structure, demonstrating pharmacological potential through in silico and experimental studies. These compounds showed cytotoxicity against specific organisms and antimicrobial activity against various bacterial and fungal strains, indicating their potential application in developing new therapeutic agents (Rosca, 2020).

Molecular Interactions and Structure Analysis

The study of antipyrine-like derivatives, including benzamide compounds, through X-ray structure, Hirshfeld surface analysis, and DFT calculations, provides insights into the molecular interactions and stability of these compounds. Such analyses are essential for understanding the chemical and physical properties that influence the biological activity of potential pharmaceuticals (Saeed et al., 2020).

Synthetic Bacteriochlorin Functionalization

Research on bacteriochlorins, which are related to the broader field of synthetic organic chemistry involving benzamide derivatives, focuses on regioselective functionalization to create compounds with specific properties. These synthetic strategies enable the development of photosensitizers for photodynamic therapy applications, highlighting the role of such compounds in medical research and treatment strategies (Fan et al., 2007).

Synthesis of Orally Active Antagonists

The practical synthesis of compounds with specific pharmacological targets, such as CCR5 antagonists, involves complex organic synthesis techniques, including the use of benzamide derivatives. These syntheses contribute to the development of orally active pharmaceuticals for treating various conditions (Ikemoto et al., 2005).

Antipathogenic Activity of Thiourea Derivatives

The synthesis and characterization of new thiourea derivatives, including those with benzamide structures, have been explored for their antipathogenic activity. Such studies are crucial for discovering new antimicrobial agents capable of combating resistant strains and biofilm-forming pathogens, thus addressing significant challenges in public health (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-16-11-14(7-8-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPJICILXUJMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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